N-methylpyridazin-4-amine

Description

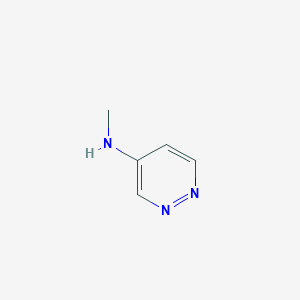

N-Methylpyridazin-4-amine (CAS: 16401-70-0) is a heterocyclic organic compound with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol . It features a pyridazine ring substituted with a methylamine group at the 4-position (Figure 1). This compound is primarily utilized as a research chemical, with applications in synthetic chemistry and pharmacological studies. It is supplied as a lyophilized solid with >96% purity and requires storage at 2–8°C in moisture-proof, light-resistant containers to maintain stability . Its solubility in organic solvents (e.g., DMSO, ethanol) necessitates careful preparation of stock solutions to avoid degradation during experimental workflows .

Properties

IUPAC Name |

N-methylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-3-7-8-4-5/h2-4H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYGTADJURIVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpyridazin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridazine with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-methylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylpyridazin-4-one.

Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylpyridazin-4-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

N-methylpyridazin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (): A pyridine derivative with methyl substituents on both the aromatic ring and the aniline group.

| Parameter | N-Methylpyridazin-4-amine | 4-Methyl-N-(3-methylphenyl)pyridin-2-amine |

|---|---|---|

| Core Structure | Pyridazine | Pyridine |

| Molecular Weight (g/mol) | 109.13 | 213.29 (calculated) |

| Key Functional Groups | Methylamine | Methylphenyl, methylpyridine |

| Hydrogen Bonding Sites | 2 (pyridazine N atoms) | 1 (pyridine N atom) |

Quinazoline Derivatives

Compounds such as 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) and 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) () feature fused pyrimidine and benzene rings. These derivatives exhibit higher molecular weights (342.1 g/mol) and complex substitution patterns, enabling diverse biological interactions. Unlike this compound, quinazoline derivatives are often explored as kinase inhibitors due to their planar aromatic systems .

| Parameter | This compound | Quinazoline Derivative (7n) |

|---|---|---|

| Molecular Weight (g/mol) | 109.13 | 342.1 |

| Yield (%) | Not reported | 79.8 |

| Applications | Basic research | Biological evaluation |

Pyrimidine and Pyrazole Derivatives

- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (): Incorporates a pyrimidine ring with a piperazine moiety, enhancing solubility and bioavailability. This compound is leveraged in drug discovery for its versatility in targeting GPCRs and enzymes.

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): A pyrazole derivative with a cyclopropyl group, synthesized via copper-catalyzed coupling (17.9% yield). Its steric hindrance contrasts with the compact structure of this compound.

| Parameter | This compound | N-Butyl-pyrimidin-4-amine |

|---|---|---|

| Core Structure | Pyridazine | Pyrimidine |

| Functional Groups | Methylamine | Butyl, piperazine |

| Synthetic Complexity | Low | High |

Biological Activity

N-Methylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and potential applications in imaging and therapeutic interventions.

Chemical Structure and Synthesis

This compound belongs to the pyridazine class of compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis of this compound typically involves the alkylation of pyridazine derivatives, which can be achieved through various synthetic pathways. Recent studies have focused on optimizing these synthetic routes for improved yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.5 |

| HCT116 | 18.7 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

- Inhibiting specific enzymes involved in DNA replication.

- Inducing oxidative stress leading to cellular damage.

- Modulating signaling pathways associated with cell survival and apoptosis.

Case Studies

- In Vivo Antitumor Study : A study conducted on mice bearing tumor xenografts showed that administration of this compound significantly reduced tumor size compared to controls. The treatment was well-tolerated with no significant adverse effects observed.

- Imaging Applications : Recent advancements have explored the use of this compound as a potential tracer for positron emission tomography (PET) imaging, particularly in targeting inducible nitric oxide synthase (iNOS) in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.